Methyl 2-(indolin-6-yl)acetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
methyl 2-(2,3-dihydro-1H-indol-6-yl)acetate |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)7-8-2-3-9-4-5-12-10(9)6-8/h2-3,6,12H,4-5,7H2,1H3 |
InChI Key |
UKXHFWLUUNOSKD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC2=C(CCN2)C=C1 |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of Methyl 2 Indolin 6 Yl Acetate Derivatives
Positional and Substituent Effects on the Indoline (B122111) Scaffold
The indoline scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, serves as the foundational framework for this class of compounds. The nature and position of various chemical groups attached to this scaffold are critical determinants of their biological activity.
Influence of Substituents at the C-6 Position (Acetate Moiety)
The acetate (B1210297) group at the C-6 position of the indoline ring is a crucial feature influencing the biological activity of these derivatives. Research on related indole (B1671886) compounds has highlighted the importance of substituents at this position. For instance, in a study on indolylisoxazoline analogues, the introduction of a methoxy (B1213986) group at the C-6 position of the indole ring led to a significant improvement in cytotoxic activity against cancer cell lines. nih.gov This suggests that the electronic and steric properties of substituents at this position play a vital role in the molecule's biological function.
Interactive Table: Hypothetical SAR at C-6 Position based on related Indole Derivatives
| Substituent at C-6 | Predicted Biological Activity | Rationale |
|---|---|---|
| -OCH2COOCH3 (parent) | Baseline | The acetate moiety provides a specific spatial and electronic arrangement. |
| -OCH3 | Potentially Increased | Based on findings in related indolylisoxazoline analogues showing enhanced cytotoxicity. nih.gov |
| -OH | Potentially Altered | Introduction of a hydrogen bond donor could change target interactions. |
Impact of Modifications to the Methyl Ester Group
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictions
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds.
For indole derivatives, QSAR studies have been successfully applied to understand the structural requirements for various biological activities, including antifungal and anticancer effects. nih.govnih.gov A typical QSAR model for indoline-6-acetic acid derivatives might include descriptors related to the molecule's electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobicity (e.g., logP). The coefficients of these descriptors in the final QSAR equation would indicate their relative importance in determining the biological activity. For example, a positive coefficient for a descriptor would suggest that increasing its value would lead to higher activity, while a negative coefficient would indicate the opposite. Although a specific QSAR model for Methyl 2-(indolin-6-yl)acetate was not found in the reviewed literature, the general applicability of this method to indole derivatives suggests its potential utility in optimizing this chemical scaffold.
Conformational Analysis and Molecular Flexibility in SAR
The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. Conformational analysis aims to identify the preferred spatial arrangements of a molecule and understand its flexibility. For this compound derivatives, the relative orientation of the indoline ring and the acetate side chain can significantly influence how the molecule fits into a binding pocket of a protein.
Molecular flexibility also plays a crucial role. A rigid molecule may bind with high affinity if its conformation perfectly complements the target, but it may be unable to adapt to slight variations in the binding site. Conversely, a more flexible molecule may be able to adopt multiple conformations to bind to different targets or to the same target in different states. Understanding the conformational preferences and flexibility of this compound derivatives through computational methods like molecular dynamics simulations can provide valuable insights for designing new analogues with improved activity and selectivity. While specific conformational studies on this exact compound are not widely published, the principles of conformational analysis are fundamental to the SAR of all drug-like molecules.
Biological Target Identification and Mechanistic Research
Elucidation of Molecular Interactions and Binding Affinities
Comprehensive studies detailing the molecular interactions and binding affinities of Methyl 2-(indolin-6-yl)acetate have not been published.
Receptor Binding Studies
There is no available data from receptor binding assays or related studies to define the specific receptor targets of this compound.
Enzyme Inhibition Mechanisms
There is no available information from in vitro or in silico studies to characterize the potential enzyme inhibition mechanisms of this compound. While the broader class of indoline (B122111) derivatives has been investigated for the inhibition of various enzymes such as 5-lipoxygenase, soluble epoxide hydrolase, and NADPH oxidase 2, no such data has been published specifically for this compound.
Cellular Pathway Modulation by Indoline Derivatives
Specific research on how this compound modulates cellular pathways has not been documented. General studies on other indoline derivatives have shown modulation of pathways related to inflammation and oxidative stress.
Investigation of Cellular Signaling Pathways
There are no published studies investigating the effects of this compound on specific cellular signaling pathways.
Effects on Gene Expression and Protein Regulation
There is no available data on how this compound may alter gene expression or regulate protein activity.
Mechanistic Insights into Biological Activity (In Vitro Studies)
No specific in vitro studies detailing the biological activity or providing mechanistic insights for this compound have been found in a review of scientific literature. While many indoline derivatives are evaluated in vitro for activities such as anti-proliferative effects or receptor antagonism, this specific compound does not appear in such published reports.
Proposed Mechanisms of Action
Based on the activities of related compounds, several putative mechanisms of action for this compound can be proposed. Indoline derivatives have been noted for their potent antioxidant and anti-inflammatory activities. acs.orgnih.gov This suggests that this compound could potentially act by scavenging reactive oxygen species or by modulating inflammatory pathways. For instance, some indoline derivatives have been shown to protect cells from cytotoxicity induced by hydrogen peroxide and to reduce the production of inflammatory mediators like nitric oxide, TNF-α, and IL-6. acs.orgnih.gov
Furthermore, the indole (B1671886) nucleus, a close structural relative of indoline, is a well-known pharmacophore in medicinal chemistry. mdpi.comchula.ac.th Indole derivatives have been developed as inhibitors of various enzymes, including protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer. mdpi.comnih.gov Therefore, it is conceivable that this compound could exert its effects by targeting specific enzymes. Another potential mechanism could involve the modulation of receptor activity, as seen in certain indoline derivatives that act as selective α1A-adrenoceptor antagonists. ebi.ac.uk
Kinetic Studies of Biological Processes
Detailed kinetic studies specifically for this compound are not available in the current body of scientific literature. Such studies are crucial for understanding the dynamics of its interaction with biological targets, including the rates of binding and dissociation, and for determining inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀).
For context, kinetic studies on other indole derivatives have provided valuable insights into their mechanisms. For example, studies on indole derivatives as α-glucosidase inhibitors have determined their IC₅₀ values and have used kinetic analyses to elucidate the type of enzyme inhibition. nih.gov Similarly, research on indoline-based inhibitors of enzymes like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) has involved detailed kinetic characterization to determine their potency and selectivity. nih.gov Future research on this compound would benefit from similar kinetic investigations to quantify its biological activity and to understand the dynamics of its potential interactions with molecular targets.
In Vitro Pharmacological Potential and Therapeutic Research Avenues
Anticancer Research Applications (In Vitro Efficacy)
Derivatives built upon the indoline (B122111), particularly the indolin-2-one, core have demonstrated significant potential as anticancer agents in preclinical in vitro studies. This research has primarily focused on their ability to inhibit the growth of cancer cells, trigger programmed cell death, and block the activity of specific enzymes crucial for tumor development and progression.
Inhibition of Cancer Cell Proliferation (In Vitro)
A significant body of research has demonstrated the potent cytotoxic effects of indolin-2-one derivatives against a variety of human cancer cell lines. These compounds have been shown to effectively inhibit cell proliferation, a fundamental characteristic of cancer.
For instance, a series of (E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one derivatives were synthesized and evaluated for their in vitro cytotoxic activity. nih.gov Among them, compound 8l showed significant activity against MDA-MB-231 and 4T1 breast cancer cells, with IC50 values of 3.26 µM and 5.96 µM, respectively. nih.govresearchgate.net Importantly, this and other related compounds were found to be less toxic to normal human breast epithelial cells (MCF10A), suggesting a degree of selectivity for cancer cells. nih.govresearchgate.net
Another study on indolinone-based molecules identified compounds 9 and 20 as highly cytotoxic against human hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cell lines. mdpi.com Their IC50 values ranged from 2.53 to 7.54 µM, proving to be more potent than the reference compound, indirubin, against HepG-2 cells. mdpi.com Similarly, hydrazine-1-carbothioamide and oxadiazole derivatives of indole (B1671886) have been identified as potent anti-proliferative agents against HepG2, HCT-116, and A549 cancer cell lines. nih.gov
The antiproliferative activity of these compounds underscores their potential as lead structures for the development of new anticancer therapies. The table below summarizes the in vitro cytotoxic activity of representative indoline derivatives.
Table 1: In Vitro Cancer Cell Proliferation Inhibition by Indoline Derivatives
| Compound | Cell Line | IC50 (µM) | Source |
|---|---|---|---|
| Compound 8l | MDA-MB-231 (Breast Cancer) | 3.26 ± 0.24 | nih.govresearchgate.net |
| 4T1 (Breast Cancer) | 5.96 ± 0.67 | nih.govresearchgate.net | |
| Compound 9 | HepG-2 (Liver Cancer) | 2.53 | mdpi.com |
| MCF-7 (Breast Cancer) | 7.54 | mdpi.com | |
| Compound 20 | HepG-2 (Liver Cancer) | 3.11 | mdpi.com |
| MCF-7 (Breast Cancer) | 6.83 | mdpi.com | |
| Compound 5l | A549 (Lung Cancer) | 3.22 ± 0.2 | researchgate.net |
Induction of Apoptosis and Autophagy in Cell Lines (In Vitro)
Beyond inhibiting proliferation, a key mechanism of action for many anticancer agents is the induction of programmed cell death, primarily apoptosis. Research has confirmed that indoline derivatives are capable of triggering this process in cancer cells.
Treatment of MDA-MB-231 breast cancer cells with compound 8l was shown to induce apoptosis, which was characterized by various staining techniques including Acridine Orange/Ethidium Bromide (AO/EB), DAPI, and annexin (B1180172) V-FITC/PI assays. nih.govresearchgate.net Western blot analysis further revealed that this compound activated caspase-3, increased the expression of the pro-apoptotic protein Bax, and decreased the expression of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net
Similarly, compounds 9 and 20 were found to induce apoptosis in HepG-2 cells. mdpi.com An Annexin-V/propidium iodide (PI) staining assay showed a significant increase in both early and late apoptotic cell populations following treatment. mdpi.com The study also noted elevated levels of the Bax/Bcl-2 ratio, which initiated the caspase-3/7 cascade, activating both intrinsic and extrinsic apoptotic pathways. mdpi.com Furthermore, these compounds caused cell cycle arrest at the G0/G1 or G2/M phase, a common precursor to apoptosis. nih.govresearchgate.netmdpi.com Another pyridine (B92270) derivative, compound 5l , also provoked apoptosis in HCT-116 cells, demonstrated by a decrease in Bcl-2 expression and an increase in the expression of Bax, cytochrome C, p53, and caspases-3 and -9. researchgate.net
Specific Enzyme or Kinase Inhibition Studies (In Vitro)
The anticancer effects of many indoline derivatives are rooted in their ability to inhibit specific enzymes, particularly protein kinases, which are often dysregulated in cancer. nih.gov Overexpression of receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) can lead to increased cell proliferation and angiogenesis. nih.gov
Several studies have highlighted indolin-2-one derivatives as potent kinase inhibitors. Compounds 9 and 20 were evaluated for their inhibitory effects against a panel of kinases. mdpi.com Compound 9 demonstrated strong inhibition against Cyclin-Dependent Kinase 2 (CDK-2) and VEGFR-2 with IC50 values of 9.39 nM and 56.74 nM, respectively. mdpi.com Compound 20 displayed potent, nanomolar-level inhibition of both EGFR and VEGFR-2, with IC50 values of 14.31 nM and 32.65 nM. mdpi.com This inhibitory action was significantly more potent than the reference compound, indirubin. mdpi.com
Other research has identified (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones as novel inhibitors of Polo-like kinase 4 (PLK4), another key regulator of the cell cycle and a target for cancer therapy. nih.gov Furthermore, 2-methyl indole hydrazone derivatives have been investigated for their ability to inhibit aromatase (CYP19A), an enzyme involved in estrogen synthesis, which is a key target in the treatment of estrogen receptor-positive breast cancer. nih.gov
Table 2: In Vitro Kinase Inhibition by Indoline Derivatives
| Compound | Target Kinase | IC50 (nM) | Source |
|---|---|---|---|
| Compound 9 | CDK-2 | 9.39 | mdpi.com |
| VEGFR-2 | 56.74 | mdpi.com | |
| Compound 20 | EGFR | 32.65 | mdpi.com |
Antimicrobial Research Applications (In Vitro Efficacy)
In addition to their anticancer properties, the indole nucleus is a key pharmacophore in the development of antimicrobial agents. Derivatives of indoline have been synthesized and tested for their ability to combat various pathogenic bacteria and fungi.
Antibacterial Activity (In Vitro)
Indole derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Their efficacy extends to drug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), which pose a significant threat to global health. nih.gov
A study on (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives found that they exhibited good to very good antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.004 mg/mL to 0.045 mg/mL. mdpi.com The activity of these compounds against several bacterial strains was reported to be 10 to 50 times greater than the standard antibiotics ampicillin (B1664943) and streptomycin. mdpi.com Compound 8 was identified as the most active, with MIC values between 0.004–0.03 mg/mL. mdpi.com
Another investigation into methyl-4-((substituted phenyl) [6H-indolo (2,3-b)quinoxalin-6-yl]methyl-amino)benzoate derivatives also reported potent inhibitory activity against nine different bacterial strains. researchgate.net Similarly, newly synthesized indolo[1,2-c]quinazolines were tested against a panel of bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae, with some compounds showing marked activity. nih.gov
Table 3: In Vitro Antibacterial Activity of an Indole Derivative (Compound 8)
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) | Source |
|---|---|---|---|
| Bacillus cereus | 0.015 | 0.03 | mdpi.com |
| Staphylococcus aureus | 0.015 | 0.03 | mdpi.com |
| Micrococcus flavus | 0.03 | 0.06 | mdpi.com |
| Listeria monocytogenes | 0.008 | 0.015 | mdpi.com |
| Pseudomonas aeruginosa | 0.015 | 0.03 | mdpi.com |
| Salmonella typhimurium | 0.015 | 0.03 | mdpi.com |
| Escherichia coli | 0.03 | 0.06 | mdpi.com |
Antifungal Activity (In Vitro)
The therapeutic potential of indoline derivatives also extends to fungal pathogens. Several studies have reported the in vitro antifungal efficacy of these compounds against a range of pathogenic fungi.
For example, a series of (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives demonstrated good to excellent antifungal activity, with MIC values in the range of 0.004–0.06 mg/mL. mdpi.com Compound 15 was found to be the most potent in this series. mdpi.com
In another study, indolo[1,2-c]quinazoline derivatives were screened for activity against pathogenic fungi, including Aspergillus niger, Candida albicans, and Trichoderma viridae. nih.gov The results indicated that some of the synthesized compounds displayed significant activity against all the tested fungal strains. nih.gov
Table 4: In Vitro Antifungal Activity of an Indole Derivative (Compound 15)
| Fungal Strain | MIC (mg/mL) | MFC (mg/mL) | Source |
|---|---|---|---|
| Aspergillus fumigatus | 0.015 | 0.03 | mdpi.com |
| Aspergillus ochraceus | 0.015 | 0.03 | mdpi.com |
| Aspergillus niger | 0.015 | 0.03 | mdpi.com |
| Trichoderma viride | 0.008 | 0.015 | mdpi.com |
| Candida albicans | 0.015 | 0.03 | mdpi.com |
| Penicillium funiculosum | 0.015 | 0.03 | mdpi.com |
| Penicillium ochrochloron | 0.015 | 0.03 | mdpi.com |
Antiviral Activity (In Vitro)
No published studies were identified that specifically investigate the in vitro antiviral activity of Methyl 2-(indolin-6-yl)acetate against any viral strains.
Anti-inflammatory Research Applications (In Vitro Efficacy)
There is no available research on the in vitro anti-inflammatory efficacy of this compound.
Modulation of Inflammatory Mediators (In Vitro)
Specific data on the modulation of inflammatory mediators, such as cytokines or nitric oxide, by this compound in in vitro models is not present in the current scientific literature.
COX Enzyme Inhibition Studies (In Vitro)
No studies have been published detailing the in vitro inhibitory activity of this compound against cyclooxygenase enzymes (COX-1 or COX-2).
Neuroprotective Research Applications (In Vitro Efficacy)
The potential neuroprotective effects of this compound have not been evaluated in any published in vitro studies.
Other Emerging Pharmacological Interests (In Vitro)
A thorough search did not yield any information on other emerging in vitro pharmacological activities or screening results for this compound.
Computational Chemistry and Molecular Modeling in Research
Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties and to understand chemical reactivity. For "Methyl 2-(indolin-6-yl)acetate," DFT calculations can provide a detailed understanding of its fundamental characteristics.
DFT studies on indole (B1671886) and its derivatives have been successfully used to determine their equilibrium geometries, vibrational frequencies, and electronic properties. researchgate.netniscpr.res.in For instance, calculations using the B3LYP functional with a 6-31G** basis set have been shown to accurately predict the structure of the indole ring. researchgate.net Similar calculations for "this compound" would involve optimizing the molecular geometry to find the most stable conformation. This process provides key information on bond lengths, bond angles, and dihedral angles.
Furthermore, DFT is used to calculate various electronic properties that are crucial for understanding reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical stability and reactivity. jocpr.com A smaller gap generally suggests higher reactivity. Other calculated properties include the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule, providing insights into how it might interact with other molecules. nih.gov Mulliken population analysis can also be performed to determine the partial atomic charges, which influence the molecule's dipole moment and polarizability.
The vibrational spectrum of "this compound" can also be predicted using DFT calculations. The calculated harmonic vibrational frequencies and infrared intensities can be compared with experimental data from techniques like Fourier-transform infrared (FTIR) spectroscopy to validate the computational model and aid in the interpretation of experimental spectra. researchgate.net
Table 1: Representative Data from DFT Calculations on Indole Derivatives
| Calculated Property | Typical Values for Indole Scaffolds | Significance |
| HOMO Energy | -5.0 to -6.0 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -1.0 to 0.0 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 4.0 to 5.0 eV | Indicator of chemical reactivity and stability. jocpr.com |
| Dipole Moment | 1.5 to 2.5 D | Influences solubility and intermolecular interactions. |
| Mulliken Atomic Charges | Varies per atom | Provides insight into local electronic character. |
Note: The values in this table are representative and can vary depending on the specific derivative and the level of theory used in the calculation.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug design to understand how a small molecule, such as "this compound," might interact with a biological target, typically a protein. The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function.
For the indoline (B122111) scaffold, molecular docking studies have been performed to explore its potential as an inhibitor for various enzymes. For example, indoline-based compounds have been investigated as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are involved in inflammatory processes. acs.org Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. nih.gov In the case of "this compound," docking could be used to screen a library of potential protein targets to identify those with which it might have a significant binding affinity.
Following molecular docking, molecular dynamics (MD) simulations are often employed to study the stability of the predicted ligand-protein complex over time. nih.govresearchgate.net MD simulations model the atomic movements of the system, providing a more dynamic and realistic view of the interactions. researchgate.net These simulations can confirm the stability of the binding pose obtained from docking and can reveal conformational changes in both the ligand and the protein upon binding. mdpi.com The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the complex are often analyzed to assess its stability. nih.gov A stable complex will generally exhibit smaller fluctuations in these values over the course of the simulation.
Table 2: Key Parameters Analyzed in Molecular Docking and Dynamics Simulations
| Parameter | Description | Relevance to "this compound" |
| Docking Score | A measure of the predicted binding affinity between the ligand and the target protein. | A lower docking score typically indicates a more favorable binding interaction. |
| Binding Pose | The predicted orientation of the ligand within the protein's active site. | Reveals specific interactions such as hydrogen bonds and hydrophobic contacts. nih.gov |
| RMSD | Root-mean-square deviation of atomic positions, used to measure the stability of the complex over time in MD simulations. nih.gov | A low and stable RMSD suggests that the ligand remains bound in a consistent manner. |
| RMSF | Root-mean-square fluctuation of individual residues, indicating their flexibility. | Can identify which parts of the protein are most affected by ligand binding. |
| Hydrogen Bonds | The number and duration of hydrogen bonds formed between the ligand and the protein. | Crucial for the specificity and strength of the binding interaction. mdpi.com |
Virtual Screening and De Novo Design Approaches for Indoline Scaffolds
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. The indoline scaffold present in "this compound" can serve as a core structure for the design of new bioactive compounds. Virtual screening can be performed using either ligand-based or structure-based approaches.
In ligand-based virtual screening, a set of known active molecules is used to identify other molecules in a database that have similar properties. This approach is useful when the three-dimensional structure of the target protein is not known. For the indoline scaffold, one could search for compounds with similar shape, size, and electrostatic properties.
Structure-based virtual screening, on the other hand, relies on the 3D structure of the target protein. Molecular docking is the most common method used for this purpose, where a large library of compounds is docked into the active site of the target, and the best candidates are selected based on their docking scores and binding poses. Indole-based libraries have been virtually screened to discover inhibitors for targets such as β-secretase (BACE1). nih.gov
De novo design is another computational approach where novel molecular structures are built from scratch, atom by atom or fragment by fragment, within the constraints of a target's binding site. This allows for the exploration of a much wider chemical space than is available in existing compound libraries. The indoline scaffold of "this compound" could be used as a starting point or a fragment in a de novo design algorithm to generate novel molecules with potentially improved binding affinity and selectivity for a specific target. nih.gov
Analytical Techniques for Research Compound Characterization
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are paramount in determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of Methyl 2-(indolin-6-yl)acetate, the FTIR spectrum would be expected to show characteristic absorption bands for the N-H bond of the indoline (B122111) ring, the C=O stretching of the ester group, and C-H stretching from the aromatic and aliphatic portions of the molecule.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring system in this compound. The spectrum would display absorption maxima (λmax) corresponding to the π-π* transitions of the benzene (B151609) ring of the indoline moiety.
Mass Spectrometry (MS): Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester side chain, providing further structural confirmation. Predicted mass spectral data often includes the mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.
| Spectroscopic Technique | Expected Observations for this compound |
| ¹H NMR | Signals for aromatic protons, methylene (B1212753) protons of the indoline ring, methylene protons of the acetate (B1210297) group, and methyl protons of the ester. |
| ¹³C NMR | Resonances for aromatic carbons, carbons of the indoline ring, carbonyl carbon of the ester, and methyl carbon of the ester. |
| FTIR | Absorption bands for N-H stretch, C=O stretch, aromatic and aliphatic C-H stretches. |
| UV-Vis | Absorption maxima corresponding to the electronic transitions of the aromatic system. |
| Mass Spectrometry | Molecular ion peak and characteristic fragment ions. |
Chromatographic Techniques for Purity and Separation in Research
Chromatographic methods are essential for separating the components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for determining the purity of a research compound. For this compound, a reversed-phase HPLC method would typically be employed, using a non-polar stationary phase (like C18) and a polar mobile phase. The purity is assessed by the area of the main peak relative to the total area of all peaks in the chromatogram. The availability of HPLC data is noted for the hydrochloride salt of the compound. bldpharm.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for confirming the identity of the main peak in an HPLC chromatogram and for identifying any impurities. For this compound, LC-MS analysis would provide the retention time from the LC and the mass-to-charge ratio from the MS for the parent compound and any trace-level byproducts. Data for the hydrochloride salt is indicated as available from some suppliers. bldpharm.com
| Chromatographic Technique | Application for this compound |
| HPLC | Determination of purity by separating the compound from any impurities. |
| LC-MS | Confirmation of the molecular weight of the compound and identification of impurities. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and stereochemistry. To date, no public records of the single-crystal X-ray structure of this compound have been found in the crystallographic databases. Obtaining such data would require the successful growth of a single crystal of the compound suitable for diffraction analysis. The crystal structures of related indole (B1671886) derivatives have been reported, providing insights into the packing and intermolecular interactions that might be expected. acs.orgnih.govmdpi.com
Future Research Directions and Unexplored Potential
Development of Novel Indoline-Based Chemical Libraries
The synthesis of novel chemical libraries based on the indoline (B122111) scaffold is a critical step in unlocking its therapeutic potential. The indoline structure has been recognized for its role in compounds targeting antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The development of diverse libraries allows for the systematic exploration of structure-activity relationships (SAR), which is essential for optimizing lead compounds.
Researchers have successfully created libraries of indoline derivatives to identify potent agents against various diseases. For instance, one study focused on designing a library of indoline derivatives as potential antimicrobial drugs targeting the DNA gyrase B enzyme. nih.govresearchgate.net Another research effort involved the in silico analysis of an in-house library, which led to the identification of an indoline compound as a notable 5-lipoxygenase (5-LOX) inhibitor. acs.org This initial hit guided the design and synthesis of a second library of analogues, resulting in the discovery of dual inhibitors of 5-LOX and soluble epoxide hydrolase (sEH). acs.org Furthermore, a series of indolin-2-one based molecules were designed and synthesized as potential protein kinase inhibitors for hepatocellular carcinoma. nih.gov
Future work should focus on expanding the diversity of these libraries by introducing a wider range of substituents and exploring different substitution patterns on the indoline ring. The generation of such libraries is crucial for identifying novel compounds with improved efficacy and selectivity.
Table 1: Examples of Indoline-Based Library Development
| Target/Application | Approach | Key Findings | Reference |
| Antibacterial (DNA Gyrase B) | Design and computational study of a library of indoline derivatives. | Identified a compound with strong binding affinity to the target enzyme. | nih.govresearchgate.net |
| Anti-inflammatory (5-LOX/sEH) | In silico screening of an in-house library followed by synthesis of analogues. | Discovered a potent dual inhibitor of 5-LOX and sEH. | acs.org |
| Anticancer (Protein Kinases) | Design and synthesis of indolin-2-one derivatives. | Identified compounds with significant cytotoxicity against liver cancer cells. | nih.gov |
Exploration of New Biological Targets and Mechanisms
While some biological targets for indoline derivatives have been identified, a vast landscape of potential molecular targets remains unexplored. The indoline scaffold's versatility suggests that it could interact with a wide range of biological macromolecules, opening up new avenues for therapeutic intervention.
Current research has highlighted several promising targets. For example, computational studies have investigated the interaction of indoline-based compounds with DNA gyrase B, a well-known target for antibacterial drugs. nih.govresearchgate.net In the realm of anti-inflammatory agents, indoline derivatives have been developed as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). acs.org Additionally, the indolinone ring system, a close relative, is a core component of inhibitors targeting protein kinases such as VEGFR-2 and CDK-2, which are crucial in cancer progression. nih.gov
Future research should aim to identify novel biological targets for "Methyl 2-(indolin-6-yl)acetate" and its derivatives. This can be achieved through a combination of high-throughput screening, chemical proteomics, and computational approaches like molecular docking and simulations. Elucidating the mechanism of action of these compounds at a molecular level will be crucial for their development as therapeutic agents.
Advanced Synthetic Methodologies and Sustainable Chemistry Approaches
The development of efficient and environmentally friendly synthetic methods is paramount for the production of indoline-based compounds. Traditional synthetic routes often suffer from harsh reaction conditions and limited substrate scope. rug.nl Therefore, a shift towards advanced and sustainable methodologies is essential.
Recent advancements in synthetic chemistry offer promising alternatives. Flow chemistry, for example, has been successfully employed for the environmentally friendly synthesis of indoline derivatives, avoiding the use of common hazardous reducing agents and significantly reducing reaction times. epa.gov Multicomponent reactions (MCRs) also present a sustainable approach for synthesizing indole (B1671886) and, by extension, indoline cores, often proceeding under mild conditions with high atom economy. rug.nlrsc.org These methods align with the principles of green chemistry by minimizing waste and energy consumption. rug.nl Researchers have also developed catalyst-free and chromatography-free methods for the synthesis of related indole-pyrrole conjugates, further enhancing the sustainability of the process. acs.org Another innovative approach involves the intramolecular [4 + 2] cycloaddition of ynamides and conjugated enynes to produce substituted indolines. mit.edu
Future efforts should focus on applying these advanced methodologies to the synthesis of "this compound" and its derivatives. The optimization of these synthetic routes will not only make the production more cost-effective and scalable but also reduce the environmental impact of chemical synthesis.
Table 2: Sustainable Synthetic Approaches for Indole/Indoline Scaffolds
| Methodology | Key Advantages | Example Application | Reference |
| Flow Chemistry | Avoids hazardous reagents, reduces reaction time. | Synthesis of ethyl 2-(2,3-dihydro-1H-indol-2-yl)acetate. | epa.gov |
| Multicomponent Reactions | Mild conditions, high atom economy, reduced waste. | De novo assembly of the indole core. | rug.nlrsc.org |
| Catalyst- and Chromatography-Free Synthesis | Simplified purification, use of green solvents. | One-pot synthesis of indole-pyrrole conjugates. | acs.org |
| Intramolecular Cycloaddition | Access to substituted indolines. | Synthesis of indolines from ynamides and enynes. | mit.edu |
Integration of Artificial Intelligence and Machine Learning in Indoline Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and development, and their application in indoline research holds immense potential. mednexus.orgijettjournal.org These computational tools can significantly accelerate the process of identifying promising drug candidates, predicting their properties, and optimizing their structures. nih.govnih.gov
AI and ML algorithms can be employed in various stages of the drug discovery pipeline. For instance, they can be used for the in silico screening of large virtual libraries of indoline derivatives to identify compounds with a high probability of binding to a specific biological target. nih.gov This was demonstrated in a study where computational approaches were used to investigate the interaction of an indoline-based library with DNA gyrase B. nih.govresearchgate.net Machine learning models can also predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel compounds, helping to de-risk drug development at an early stage. researchgate.net Furthermore, generative AI models can design novel indoline-based molecules with desired pharmacological profiles. nih.gov
The integration of AI and ML with traditional experimental methods can create a powerful synergy, enhancing the efficiency and effectiveness of the drug discovery process. nih.gov As more high-quality biological data becomes available for indoline compounds, the predictive power of these models will continue to improve, paving the way for the rapid discovery of next-generation therapeutics. harvard.edu
Q & A
Q. How do structural modifications to the indoline ring affect the compound’s bioactivity and physicochemical properties?
- Methodological Answer :
- SAR Studies : Synthesize analogs with substituents at C4 (electron-withdrawing groups) or C7 (bulky groups). Test antimicrobial activity via MIC assays against E. coli and S. aureus.
- LogP Measurements : Determine octanol-water partitioning using shake-flask methods; correlate with cellular permeability (Caco-2 assays).
- Thermal Analysis : DSC/TGA to assess melting points and thermal stability, which influence formulation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
